molecular formula C32H24Cl2FN3O4 B11835665 benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

Cat. No.: B11835665
M. Wt: 604.5 g/mol
InChI Key: MYHQGSKWEZVAHL-JGCGQSQUSA-N
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Description

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes multiple functional groups such as indole, benzyl, and carbamate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzyl chloroformate with an appropriate amine to form the carbamate linkage . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple functional groups provide versatility in synthesis and potential biological activities .

Biological Activity

Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C₃₃H₂₄Cl₂FN₃O₅
Molecular Weight 632.5 g/mol
CAS Number 1809076-27-4

The structure features a carbamate moiety linked to an indolin framework substituted with halogenated and methoxy groups, suggesting diverse biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially including enzymes or receptors. This interaction may alter their activity, leading to various biological effects. The presence of halogen substituents and the indole structure is often associated with enhanced pharmacological profiles, which may contribute to anti-cancer properties and enzyme inhibition.

Antimicrobial Activity

Research has indicated that compounds similar to benzyl (R)-(5-chloro...) exhibit significant antimicrobial properties. For instance, studies on indole derivatives have shown moderate to potent activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.39 to 12.48 µg/ml against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antibacterial efficacy .

Anticancer Properties

Benzyl (R)-(5-chloro...) has shown promising anticancer activity in vitro. For example, compounds derived from similar scaffolds have demonstrated significant cytotoxic effects on cancer cell lines such as MDA-MB-231 and HCT-116. The IC50 values for these compounds were reported as low as 3.67 µM, indicating strong potential for further development in cancer therapy .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Similar Indole DerivativeHCT-1163.67
Benzyl Carbamate AnalogMDA-MB-2317.43

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibition capabilities. For instance, derivatives containing indole structures have been evaluated for their ability to inhibit carbonic anhydrases (hCA), with Ki values ranging from 4.7 to 86.1 nM reported for various analogs . This inhibition could be crucial in treating conditions where these enzymes play a significant role.

Structure-Activity Relationships (SAR)

The biological activity of benzyl (R)-(5-chloro...) can be correlated with its structural features through SAR studies. It has been observed that:

  • Halogen Substituents : The presence of chlorine and fluorine enhances the activity against bacterial strains.
  • Indole Core : Compounds featuring an indole core tend to exhibit better anticancer properties compared to those without.
  • Carbamate Moiety : The carbamate group appears essential for maintaining biological activity, acting as a functional handle for further modifications.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Antibacterial Evaluation : A series of indole-thiazolidinone conjugates were tested against Staphylococcus aureus and Escherichia coli, revealing that N-benzylation significantly enhanced antibacterial activity .
  • Anticancer Activity Testing : Compounds derived from oxindole scaffolds were tested on various cancer cell lines, showing dose-dependent cytotoxicity with significant cell cycle arrest at the G2/M phase .

Properties

Molecular Formula

C32H24Cl2FN3O4

Molecular Weight

604.5 g/mol

IUPAC Name

benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate

InChI

InChI=1S/C32H24Cl2FN3O4/c1-41-23-10-7-19(8-11-23)17-38-28-12-9-22(33)15-24(28)32(30(38)39,37-31(40)42-18-20-5-3-2-4-6-20)29-14-21-13-26(35)25(34)16-27(21)36-29/h2-16,36H,17-18H2,1H3,(H,37,40)/t32-/m1/s1

InChI Key

MYHQGSKWEZVAHL-JGCGQSQUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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